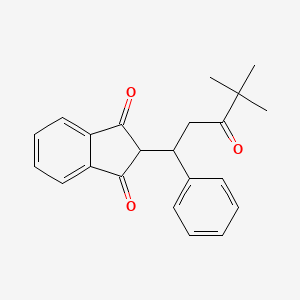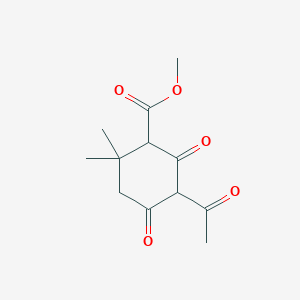
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. DPI has been used as a pharmacological tool to study the biochemical and physiological effects of oxidative stress in cells.
作用機序
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione inhibits the activity of NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) cofactor. This prevents the transfer of electrons from NADPH to molecular oxygen, which is required for the production of ROS. By inhibiting NADPH oxidase, this compound can reduce the levels of ROS in cells and prevent oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells. This compound can reduce the levels of ROS in cells, which can prevent oxidative damage to cellular components such as DNA, proteins, and lipids. This compound can also affect cellular signaling pathways that are involved in inflammation, apoptosis, and cell proliferation. This compound has been shown to have anti-inflammatory and anti-tumor effects in various cell types.
実験室実験の利点と制限
One advantage of using 2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione in lab experiments is that it is a specific inhibitor of NADPH oxidase. This allows researchers to study the role of ROS in cellular processes without affecting other cellular pathways. However, this compound has some limitations as a research tool. This compound can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. This compound can also inhibit other enzymes that use FAD as a cofactor, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving 2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione. One area of research is the development of new inhibitors of NADPH oxidase that have improved specificity and lower toxicity than this compound. Another area of research is the identification of new cellular pathways that are regulated by ROS and NADPH oxidase. Finally, this compound can be used to study the role of oxidative stress in various disease processes, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the role of oxidative stress in cellular processes. This compound inhibits the activity of NADPH oxidase, which reduces the levels of ROS in cells and prevents oxidative damage. This compound has several advantages as a research tool, including its specificity for NADPH oxidase. However, this compound also has some limitations, including its toxicity at high concentrations. Future research involving this compound will focus on the development of new inhibitors of NADPH oxidase and the identification of new cellular pathways that are regulated by ROS and NADPH oxidase.
合成法
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione can be synthesized using a multistep process that involves the reaction of 4,4-dimethyl-3-oxo-1-phenylpentan-1-ol with 2-acetyl-1-tetralone in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts reaction with aluminum chloride to produce this compound.
科学的研究の応用
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione has been used in scientific research to study the role of oxidative stress in various cellular processes. This compound has been shown to inhibit the activity of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, this compound can be used to study the role of ROS in cellular signaling pathways and disease processes.
特性
IUPAC Name |
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-22(2,3)18(23)13-17(14-9-5-4-6-10-14)19-20(24)15-11-7-8-12-16(15)21(19)25/h4-12,17,19H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHXVNNUTNHMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5021257.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B5021265.png)
![2-(3-chlorobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5021268.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5021275.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5021279.png)

![N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-3-nitrobenzenesulfonohydrazide](/img/structure/B5021286.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B5021294.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-2-naphthylurea](/img/structure/B5021308.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,5-dimethyl-3-furamide](/img/structure/B5021328.png)
![4-(2-fluorobenzyl)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5021340.png)
![2-(butylthio)-1-[(butylthio)methyl]ethyl benzoate](/img/structure/B5021360.png)
